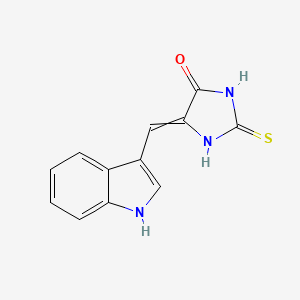![molecular formula C13H10N4O2 B7788180 2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7788180.png)
2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to manage reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering biochemical pathways, and modulating cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione include those with comparable chemical structures and properties. Examples include other organic compounds with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be suitable.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and applications will continue to uncover its full potential and benefits.
Properties
IUPAC Name |
2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-7(16-13-14-6-15-17-13)10-11(18)8-4-2-3-5-9(8)12(10)19/h2-6H,1H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHRMGXBHVIEFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=NC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=NC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
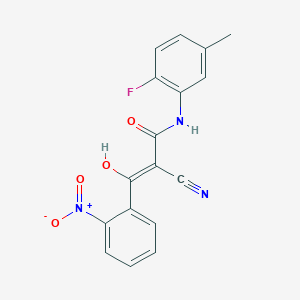
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine](/img/structure/B7788105.png)
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B7788111.png)
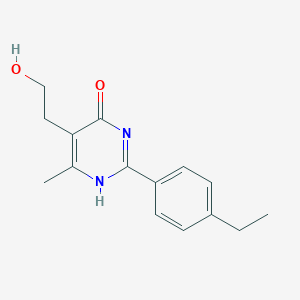
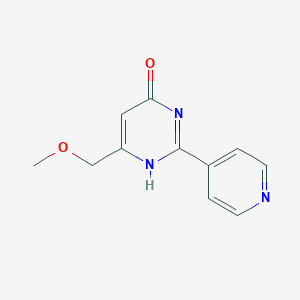
![(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B7788130.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7788146.png)
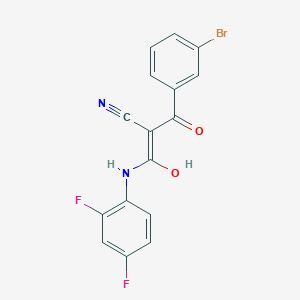
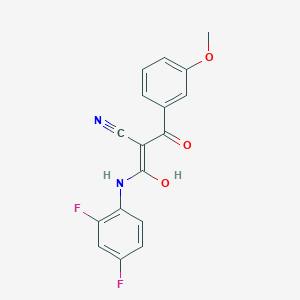
![2-[1-[(4-chlorophenyl)methylamino]ethyl]-1H-quinazolin-4-one](/img/structure/B7788174.png)
![2-[1-(pentylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788179.png)
![2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione](/img/structure/B7788186.png)
![2-(1,3-dioxoinden-2-ylidene)-2-[(6-methoxypyridin-3-yl)amino]acetonitrile](/img/structure/B7788199.png)
